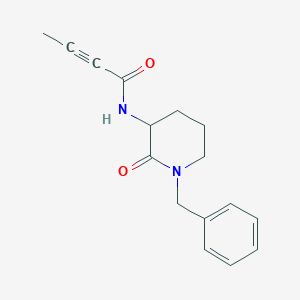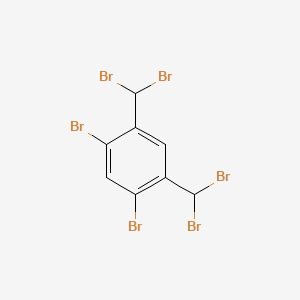
5-chloro-4-((4-chlorophenyl)sulfonyl)-N-(pyridin-3-ylmethyl)thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-4-((4-chlorophenyl)sulfonyl)-N-(pyridin-3-ylmethyl)thiazol-2-amine, also known as GSK-3 inhibitor VIII, is a chemical compound that has been extensively studied for its potential applications in scientific research.
作用機序
The mechanism of action of 5-chloro-4-((4-chlorophenyl)sulfonyl)-N-(pyridin-3-ylmethyl)thiazol-2-amine involves the inhibition of 5-chloro-4-((4-chlorophenyl)sulfonyl)-N-(pyridin-3-ylmethyl)thiazol-2-amine activity. 5-chloro-4-((4-chlorophenyl)sulfonyl)-N-(pyridin-3-ylmethyl)thiazol-2-amine has two isoforms, 5-chloro-4-((4-chlorophenyl)sulfonyl)-N-(pyridin-3-ylmethyl)thiazol-2-amineα and 5-chloro-4-((4-chlorophenyl)sulfonyl)-N-(pyridin-3-ylmethyl)thiazol-2-amineβ, which are involved in different cellular processes. Inhibition of 5-chloro-4-((4-chlorophenyl)sulfonyl)-N-(pyridin-3-ylmethyl)thiazol-2-amine activity has been shown to increase glycogen synthesis, promote cell survival, and inhibit cell proliferation. The exact mechanism of how 5-chloro-4-((4-chlorophenyl)sulfonyl)-N-(pyridin-3-ylmethyl)thiazol-2-amine inhibits 5-chloro-4-((4-chlorophenyl)sulfonyl)-N-(pyridin-3-ylmethyl)thiazol-2-amine activity is still under investigation.
Biochemical and Physiological Effects:
5-chloro-4-((4-chlorophenyl)sulfonyl)-N-(pyridin-3-ylmethyl)thiazol-2-amine has been shown to have various biochemical and physiological effects in different cell types. Inhibition of 5-chloro-4-((4-chlorophenyl)sulfonyl)-N-(pyridin-3-ylmethyl)thiazol-2-amine activity by this compound has been shown to increase insulin sensitivity, reduce inflammation, and promote cell survival. However, the effects of this compound can vary depending on the cell type and the concentration used.
実験室実験の利点と制限
One of the advantages of using 5-chloro-4-((4-chlorophenyl)sulfonyl)-N-(pyridin-3-ylmethyl)thiazol-2-amine in lab experiments is its specificity towards 5-chloro-4-((4-chlorophenyl)sulfonyl)-N-(pyridin-3-ylmethyl)thiazol-2-amine inhibition. This compound has been extensively studied and has been shown to be a potent and selective inhibitor of 5-chloro-4-((4-chlorophenyl)sulfonyl)-N-(pyridin-3-ylmethyl)thiazol-2-amine. However, one of the limitations of using this compound is its potential off-target effects. This compound can interact with other kinases and proteins, which can lead to unintended effects.
将来の方向性
There are several future directions for the research on 5-chloro-4-((4-chlorophenyl)sulfonyl)-N-(pyridin-3-ylmethyl)thiazol-2-amine. One direction is to investigate the potential therapeutic applications of this compound in various diseases such as Alzheimer's disease, diabetes, and cancer. Another direction is to explore the mechanism of action of this compound and its interactions with other kinases and proteins. Additionally, the development of more potent and selective 5-chloro-4-((4-chlorophenyl)sulfonyl)-N-(pyridin-3-ylmethyl)thiazol-2-amine inhibitors based on the structure of this compound is also an area of future research.
合成法
The synthesis of 5-chloro-4-((4-chlorophenyl)sulfonyl)-N-(pyridin-3-ylmethyl)thiazol-2-amine involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-(pyridin-3-ylmethyl)thiazol-2-amine in the presence of a base such as triethylamine. The resulting product is then treated with 5-chloro-2-aminobenzonitrile in the presence of a catalyst such as copper(II) chloride to yield the final product.
科学的研究の応用
5-chloro-4-((4-chlorophenyl)sulfonyl)-N-(pyridin-3-ylmethyl)thiazol-2-amine has been widely used in scientific research as a 5-chloro-4-((4-chlorophenyl)sulfonyl)-N-(pyridin-3-ylmethyl)thiazol-2-amine inhibitor. 5-chloro-4-((4-chlorophenyl)sulfonyl)-N-(pyridin-3-ylmethyl)thiazol-2-amine is a serine/threonine protein kinase that is involved in a variety of cellular processes such as glycogen metabolism, cell proliferation, and apoptosis. Inhibition of 5-chloro-4-((4-chlorophenyl)sulfonyl)-N-(pyridin-3-ylmethyl)thiazol-2-amine has been shown to have potential therapeutic benefits in various diseases such as Alzheimer's disease, diabetes, and cancer.
特性
IUPAC Name |
5-chloro-4-(4-chlorophenyl)sulfonyl-N-(pyridin-3-ylmethyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O2S2/c16-11-3-5-12(6-4-11)24(21,22)14-13(17)23-15(20-14)19-9-10-2-1-7-18-8-10/h1-8H,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLAPYPFYFGKEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=NC(=C(S2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-4-((4-chlorophenyl)sulfonyl)-N-(pyridin-3-ylmethyl)thiazol-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

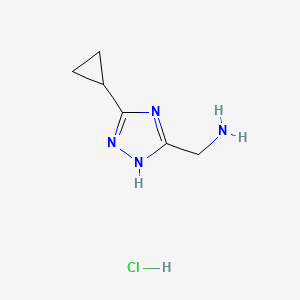
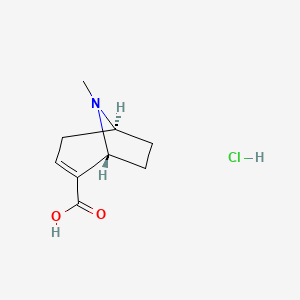
![2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone](/img/structure/B2973520.png)
![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-prop-2-enyloxamide](/img/structure/B2973523.png)
![[4-(Chlorosulfonyl)benzyl]carbamic acid tert-butyl ester](/img/structure/B2973524.png)
![3-Bromo-5-methoxy-4-[(2-methylprop-2-enyl)oxy]-benzaldehyde](/img/structure/B2973525.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide](/img/structure/B2973527.png)

![4-((tert-Butoxycarbonyl)amino)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B2973530.png)
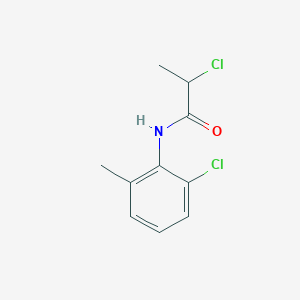
![1-(3,5-dimethoxybenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2973533.png)
